Cas no 2138154-79-5 (5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid)

5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a cyclopropyl group, a thiazole moiety, and an oxazole core with a carboxylic acid functionality. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of multiple heteroatoms enhances its ability to participate in hydrogen bonding and metal coordination, making it a versatile intermediate for synthesizing bioactive molecules. Its rigid, fused-ring system may contribute to improved metabolic stability and target selectivity in drug design. The carboxylic acid group allows for further derivatization, enabling the development of amides, esters, or other functionalized analogs for structure-activity relationship studies.
5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid structure
2138154-79-5 structure
Product Name:5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid
CAS No:2138154-79-5
MF:C10H8N2O3S
MW:236.247120857239
CID:6452279
PubChem ID:165449869
Update Time:2025-06-14

5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-717162
    • 2138154-79-5
    • 5-cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid
    • 5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid
    • Inchi: 1S/C10H8N2O3S/c13-10(14)6-7(9-11-3-4-16-9)12-15-8(6)5-1-2-5/h3-5H,1-2H2,(H,13,14)
    • InChI Key: GSLICMHDESWKBD-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1C(C(=O)O)=C(C2CC2)ON=1

Computed Properties

  • Exact Mass: 236.02556330g/mol
  • Monoisotopic Mass: 236.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 105Ų

5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717162-1.0g
5-cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid
2138154-79-5
1g
$0.0 2023-06-07

Additional information on 5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid

Research Brief on 5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2138154-79-5)

5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2138154-79-5) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxazole-thiazole scaffold, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of new therapeutic agents. Recent studies have focused on its synthetic pathways, biological activities, and potential applications in drug discovery.

The synthesis of 5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions, including cyclization and functional group transformations. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, making it more feasible for large-scale production. The compound's structural features, such as the cyclopropyl group and the thiazole ring, are believed to contribute to its stability and bioactivity, particularly in targeting specific enzymes or receptors.

In terms of biological activity, preliminary research indicates that this compound exhibits inhibitory effects against certain kinases and proteases, which are critical targets in cancer and inflammatory diseases. For instance, a recent in vitro study demonstrated its efficacy in suppressing the activity of protein kinase C (PKC), a key player in cell signaling pathways. These findings suggest its potential as a lead compound for further optimization and preclinical development.

Moreover, computational modeling and molecular docking studies have provided insights into the binding interactions of 5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid with target proteins. These studies highlight its ability to fit into the active sites of specific enzymes, thereby modulating their function. Such data are invaluable for structure-activity relationship (SAR) analyses and the design of derivatives with enhanced potency and selectivity.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through the drug development pipeline.

In conclusion, 5-Cyclopropyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its unique structure and biological activities make it a valuable candidate for further investigation. Continued research will be crucial to unlocking its full therapeutic potential and addressing the challenges associated with its development.

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